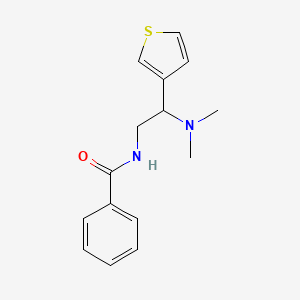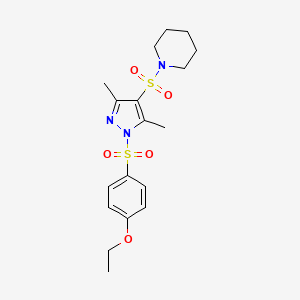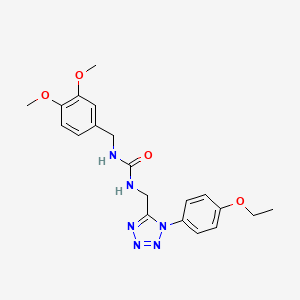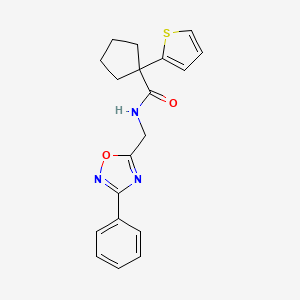![molecular formula C10H11N3O2 B2837185 3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid CAS No. 1824058-20-9](/img/structure/B2837185.png)
3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” is a unique heterocyclic compound . It is a pale yellow solid with a yield of 92% . It is part of a class of compounds known as 1,2,4-triazoles, which are present in an array of pharmaceuticals and biologically important compounds .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions . The yield of the synthesis process is 92%, indicating a high efficiency . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of “3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” is complex, with various chemical shifts observed in its NMR spectrum . The compound has a linear formula of C10H15O2N3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” are complex and involve multiple steps . The reactions result in a compound with unique properties, making it a subject of interest in various fields .Physical And Chemical Properties Analysis
“3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” is a pale yellow solid with a melting point of 188–189 °C . Its IR spectrum shows various peaks, indicating the presence of different functional groups .Aplicaciones Científicas De Investigación
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives, which share a similar structure with the compound , have been synthesized and evaluated for their antibacterial activity . Some of these derivatives showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Antifungal Activity
Triazolo[4,3-a]pyrazine derivatives also have a wide range of biological activities, including antifungal properties . This makes them important in drug discovery programs .
Antidiabetic Activity
Triazolo[4,3-a]pyrazine derivatives have been found to have antidiabetic properties . For example, 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .
Anti-platelet Aggregation
These derivatives also have anti-platelet aggregation properties , which can be beneficial in preventing blood clots.
Antimalarial Activity
Triazolo[4,3-a]pyrazine derivatives have been found to have antimalarial properties , making them potential candidates for the development of new antimalarial drugs.
Antitubercular Activity
These compounds also have antitubercular properties , which could be useful in the development of new treatments for tuberculosis.
Anticonvulsant Properties
Triazolo[4,3-a]pyrazine derivatives have been found to have anticonvulsant properties , which could be beneficial in the treatment of conditions such as epilepsy.
Energetic Materials
Compounds with a fused-triazole structure, similar to the one in “3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid”, have been found to have good thermal stabilities and comparable detonation properties, highlighting their application potential as energetic materials .
Direcciones Futuras
The future directions for research on “3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” could involve further exploration of its synthesis methods, its potential biological activities, and its applications in various fields . The development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds would be very useful for the discovery of new drug candidates .
Propiedades
IUPAC Name |
3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6(2)9-12-11-8-5-7(10(14)15)3-4-13(8)9/h3-6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEPUEZJZVBCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2837105.png)




![[5-[(E)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2837110.png)


![1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B2837115.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2837117.png)
![2-methoxy-5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2837119.png)
![Methyl 4-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B2837122.png)

